molecular formula C15H20BNO5 B13465708 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B13465708
M. Wt: 305.14 g/mol
InChI Key: FSOIGMNXFPXMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a boronic acid ester group and an acetamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:

    Formation of the Boronic Acid Ester Group: The starting material, 3-bromo-5-nitrobenzoic acid, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic acid ester group.

    Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Acetylation of the Amino Group: The resulting amino group is acetylated using acetic anhydride to form the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The acetamido group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic acid ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed.

Major Products Formed

    Oxidation: Formation of 3-acetamido-5-boronic acid benzoic acid.

    Reduction: Formation of 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a precursor for boron-containing drugs.

    Materials Science: It can be used in the design of new materials with unique properties, such as boron-containing polymers.

    Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The acetamido group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an acetamido group.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group and a pyrazole ring.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic acid ester group but with a pyridine ring.

Uniqueness

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both the acetamido group and the boronic acid ester group on the benzoic acid core. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H20BNO5

Molecular Weight

305.14 g/mol

IUPAC Name

3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C15H20BNO5/c1-9(18)17-12-7-10(13(19)20)6-11(8-12)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,17,18)(H,19,20)

InChI Key

FSOIGMNXFPXMFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.